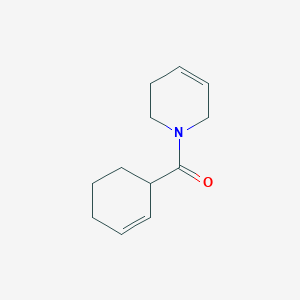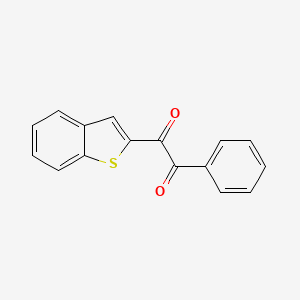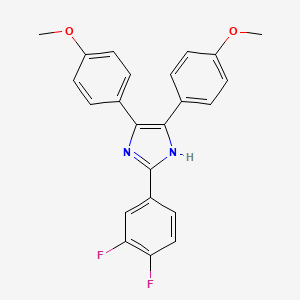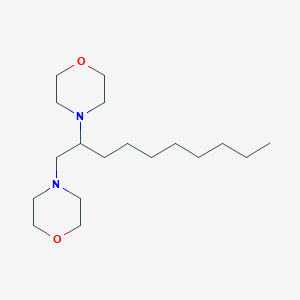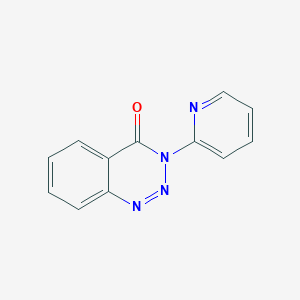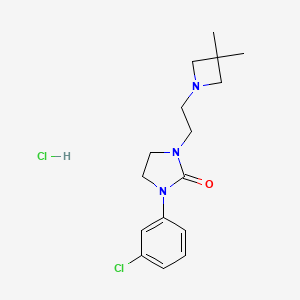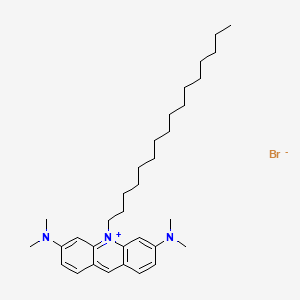
3,6-Bis(dimethylamino)-10-hexadecylacridin-10-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(dimethylamino)-10-hexadecylacridin-10-ium bromide is a synthetic organic compound belonging to the acridine family. Acridines are heteroaromatic compounds known for their diverse applications in various fields, including medicinal chemistry, photophysics, and material sciences . This compound is notable for its unique structure, which includes two dimethylamino groups and a hexadecyl chain, making it a versatile molecule for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10-hexadecylacridin-10-ium bromide typically involves the alkylation of acridine derivatives. One common method includes the reaction of 3,6-bis(dimethylamino)acridine with hexadecyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
3,6-Bis(dimethylamino)-10-hexadecylacridin-10-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the reagents used.
科学的研究の応用
3,6-Bis(dimethylamino)-10-hexadecylacridin-10-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a photoredox catalyst in organic synthesis.
Biology: Employed in DNA binding studies due to its ability to intercalate into DNA strands.
Medicine: Investigated for its potential anticancer properties by inhibiting DNA replication and transcription.
Industry: Utilized in the development of photovoltaic materials and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 3,6-Bis(dimethylamino)-10-hexadecylacridin-10-ium bromide primarily involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of DNA polymerase and other enzymes involved in DNA replication and transcription. This leads to the inhibition of cell proliferation, making it a potential anticancer agent . Additionally, its photophysical properties enable it to act as a photosensitizer in photodynamic therapy .
類似化合物との比較
Similar Compounds
3,6-Bis(dimethylamino)acridine: Lacks the hexadecyl chain, making it less hydrophobic and less effective in certain applications.
Acridine Orange: A well-known fluorescent dye but with different substituents, leading to varied applications.
Acriflavine: A mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine, used primarily as an antibacterial agent.
Uniqueness
3,6-Bis(dimethylamino)-10-hexadecylacridin-10-ium bromide stands out due to its unique combination of dimethylamino groups and a long hexadecyl chain. This structure enhances its hydrophobicity and ability to interact with lipid membranes, making it more versatile in biological and industrial applications .
特性
CAS番号 |
75168-15-9 |
|---|---|
分子式 |
C33H52BrN3 |
分子量 |
570.7 g/mol |
IUPAC名 |
10-hexadecyl-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;bromide |
InChI |
InChI=1S/C33H52N3.BrH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-36-32-26-30(34(2)3)22-20-28(32)25-29-21-23-31(35(4)5)27-33(29)36;/h20-23,25-27H,6-19,24H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
XDYDBTUCVYPLJL-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


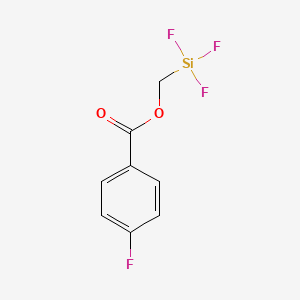
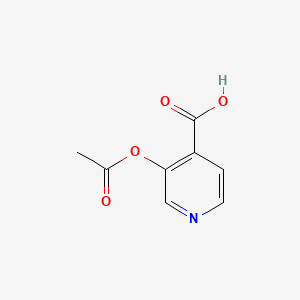
![1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14446609.png)

